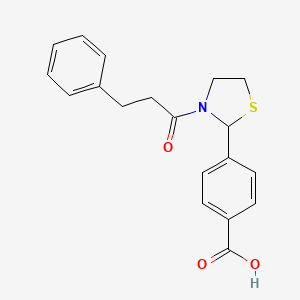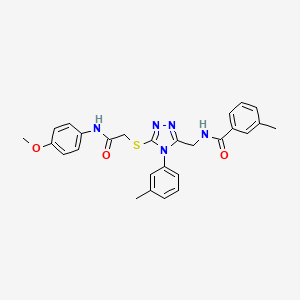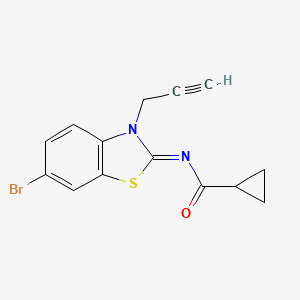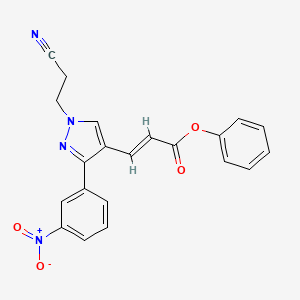![molecular formula C12H10F2O B2802477 1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one CAS No. 2243514-80-7](/img/structure/B2802477.png)
1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a dihydronaphthalene moiety. The presence of two fluorine atoms at the spiro center adds to its chemical distinctiveness, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the dihydronaphthalene moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the cyclopropane ring: This step often involves cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and fluorinated organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Mecanismo De Acción
The mechanism by which 1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one exerts its effects involves interactions at the molecular level. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity to various molecular targets. Pathways involved may include enzyme inhibition or activation, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar compounds to 1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one include:
Spirocyclic oxindoles: These compounds also feature a spirocyclic structure and are used in medicinal chemistry for their biological activity.
Fluorinated cyclopropanes: Compounds like 1,1-difluorocyclopropane share the fluorinated cyclopropane motif and are studied for their unique chemical properties.
Dihydronaphthofurans: These compounds have a similar dihydronaphthalene core and are explored for their potential in drug discovery and material science.
The uniqueness of 1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one lies in its specific combination of a spirocyclic structure with fluorine atoms, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
1',1'-difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O/c13-12(14)7-11(12)6-5-10(15)8-3-1-2-4-9(8)11/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMSSDGCXRGHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(F)F)C3=CC=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2802398.png)

![[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)


![2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide](/img/structure/B2802404.png)
![5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2802407.png)
![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)

![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2802413.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2802417.png)
